molecular formula C15H21ClN2O3 B8034295 Tert-butyl 4-(3-chloro-5-hydroxyphenyl)piperazine-1-carboxylate

Tert-butyl 4-(3-chloro-5-hydroxyphenyl)piperazine-1-carboxylate

Cat. No.: B8034295
M. Wt: 312.79 g/mol
InChI Key: MEWOBLVNZZJSKF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-chloro-5-hydroxyphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-chloro-5-hydroxyphenyl)piperazine-1-carboxylate typically involves the reaction of 3-chloro-5-hydroxyaniline with tert-butyl piperazine-1-carboxylate. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions often include stirring the reactants at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-chloro-5-hydroxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(3-chloro-5-hydroxyphenyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-chloro-5-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and hydroxy groups on the phenyl ring allows for hydrogen bonding and hydrophobic interactions with the active sites of these targets. This can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(3-chloro-5-hydroxyphenyl)piperazine-1-carboxylate is unique due to the specific combination of functional groups it possesses. The presence of both chloro and hydroxy groups on the phenyl ring, along with the tert-butyl and piperazine moieties, provides a distinct chemical profile that can be exploited for various synthetic and biological applications .

Properties

IUPAC Name

tert-butyl 4-(3-chloro-5-hydroxyphenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3/c1-15(2,3)21-14(20)18-6-4-17(5-7-18)12-8-11(16)9-13(19)10-12/h8-10,19H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWOBLVNZZJSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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